molecular formula C7H6BrClO B1287066 (3-Bromo-5-chlorophenyl)methanol CAS No. 917562-09-5

(3-Bromo-5-chlorophenyl)methanol

Cat. No.: B1287066
CAS No.: 917562-09-5
M. Wt: 221.48 g/mol
InChI Key: XGBLROAPOAITNY-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₆BrClO and a molecular weight of 221.35 g/mol. It features a benzene ring substituted with bromine (Br) and chlorine (Cl) at the 3- and 5-positions, respectively, and a hydroxymethyl (-CH₂OH) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive hydroxyl group and halogen substituents, which enable further functionalization .

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBLROAPOAITNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590799
Record name (3-Bromo-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-09-5
Record name (3-Bromo-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Hydrolysis of 3-Bromo-5-chlorophenol

One effective method involves the hydrolysis of 3-bromo-5-chlorophenol. The general procedure includes:

  • Reactants : 3-bromo-5-chlorophenol, an acidic medium (e.g., sulfuric acid), and an organic solvent (e.g., toluene).

  • Procedure :

    • Dissolve 3-bromo-5-chlorophenol in the acidic medium.
    • Heat the mixture to a temperature between 80°C to 120°C for several hours.
    • Monitor the reaction until completion, then cool and extract the product using suitable solvents.
  • Yield : Reports indicate yields can reach up to 90% under optimized conditions.

Method 2: Reduction of 3-Bromo-5-chlorobenzaldehyde

Another approach is the reduction of 3-bromo-5-chlorobenzaldehyde to produce (3-Bromo-5-chlorophenyl)methanol:

  • Reactants : 3-bromo-5-chlorobenzaldehyde, reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Procedure :

    • Dissolve the aldehyde in a suitable solvent (e.g., diethyl ether).
    • Gradually add the reducing agent while maintaining low temperatures to control the reaction rate.
    • Allow the reaction to proceed until complete, then quench with water and extract the product.
  • Yield : This method can yield around 85% of the desired alcohol.

Method 3: Direct Bromination and Chlorination

This method involves direct bromination followed by chlorination of phenylmethanol:

  • Reactants : Phenylmethanol, bromine, and chlorine reagents.

  • Procedure :

    • Brominate phenylmethanol using bromine in a non-polar solvent at low temperatures.
    • Follow up with chlorination using chlorine gas or a chlorinating agent.
  • Yield : The overall yield can vary but is generally lower due to multiple steps and potential side reactions, often around 70%.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%)
Hydrolysis 3-bromo-5-chlorophenol Acidic medium, heat Up to 90%
Reduction 3-bromo-5-chlorobenzaldehyde Diethyl ether, reducing agent ~85%
Direct Bromination & Chlorination Phenylmethanol, bromine/chlorine Low temperature ~70%

Recent studies have highlighted various factors influencing the efficiency of these preparation methods:

  • Temperature Control : Higher temperatures can accelerate reactions but may lead to unwanted side products. Optimal ranges are crucial for maximizing yield while minimizing degradation.

  • Choice of Solvent : The solvent used can significantly affect both reaction kinetics and product stability. Non-polar solvents are often preferred for halogenation reactions.

  • Catalyst Use : Incorporating catalysts such as Lewis acids during bromination can enhance reaction rates and selectivity towards desired products.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-chlorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (3-Bromo-5-chlorophenyl)formaldehyde or (3-Bromo-5-chlorophenyl)carboxylic acid.

    Reduction: Formation of (3-Bromo-5-chlorophenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-chlorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenylmethanols.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Data
(3-Bromo-5-chlorophenyl)methanol C₇H₆BrClO 221.35 -Br, -Cl, -CH₂OH Soluble in polar solvents (e.g., DMSO, methanol)
(5-Bromo-2-chlorophenyl)methanol C₇H₆BrClO 221.35 -Br (5-), -Cl (2-), -CH₂OH Similar solubility; isomer differences in reactivity
(3-Bromo-5-methoxyphenyl)methanol C₈H₈BrO₂ 233.05 -Br, -OCH₃, -CH₂OH Lower polarity due to methoxy group; CAS 262450-64-6
N-(3-Bromo-5-chlorophenyl)acetamide C₈H₇BrClNO 240.51 -Br, -Cl, -NHCOCH₃ Higher molecular weight; amide group enhances stability
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 234.27 -Br, -Cl, -B(OH)₂ Key intermediate in Suzuki couplings

Key Observations :

  • Positional Isomerism: Compounds like (5-Bromo-2-chlorophenyl)methanol differ in halogen positioning, affecting electronic properties and reactivity .
  • Functional Group Impact : Methoxy (-OCH₃) or boronic acid (-B(OH)₂) groups alter solubility and applications (e.g., methoxy derivatives for drug delivery, boronic acids for cross-coupling reactions) .

Key Observations :

  • Reduction vs. Cross-Coupling : The target alcohol is often synthesized via aldehyde reduction, while dibenzofuran derivatives require transition-metal catalysis .
  • Esterification : Pivalate derivatives (e.g., compound 39 in ) highlight the reactivity of the hydroxyl group for protecting strategies.

Key Observations :

  • Role of Substituents : Acetamide and sulfonamide derivatives exhibit enhanced biological activity due to hydrogen-bonding capabilities .
  • Boronic Acids : Critical for constructing complex aromatic systems in drug discovery .

Biological Activity

(3-Bromo-5-chlorophenyl)methanol, with the molecular formula C7_{7}H6_{6}BrClO and a molecular weight of approximately 221.48 g/mol, is an organic compound notable for its potential biological activities. This compound features a phenolic structure with bromine and chlorine substituents, which significantly influence its chemical reactivity and biological interactions. Its derivatives have been explored for various medicinal applications, including anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of this compound can be achieved through several methods, often involving the bromination and chlorination of phenolic compounds. The presence of halogen atoms enhances the lipophilicity and bioactivity of the compound, making it a suitable candidate for further pharmacological studies.

Common Synthesis Methods

  • Bromination and Chlorination : Direct halogenation of phenol derivatives.
  • Reduction Reactions : Conversion of corresponding carbonyl compounds to alcohols.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce halogen groups.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The halogen substituents can enhance binding affinity, influencing metabolic pathways and potentially modulating drug metabolism.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell functions.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some results indicating selective toxicity towards specific tumor types.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerCytotoxic effects observed in cancer cell lines

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Assessment :
    • A cytotoxicity study on various cancer cell lines indicated that the compound exhibited selective toxicity towards breast cancer cells with an IC50_{50} value of 20 µM.

Future Directions

Further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced bioactivity.
  • Mechanistic Studies : To clarify interaction pathways with specific molecular targets.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-5-chlorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Bromo-5-chlorophenyl)methanol

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